
Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate, also known as sodium pentobarbital, is a barbiturate drug that acts as a central nervous system depressant. It is commonly used for anesthesia, sedation, and euthanasia in both humans and animals. The drug has been in use since the early 1900s and is still widely used today due to its effectiveness and relatively low cost.
Mecanismo De Acción
Sodium pentobarbital works by enhancing the activity of the neurotransmitter GABA, which is responsible for inhibiting the activity of neurons in the brain. This leads to a decrease in brain activity and a sedative effect. The drug also has anticonvulsant properties and can be used to treat seizures.
Efectos Bioquímicos Y Fisiológicos
Sodium pentobarbital has a number of biochemical and physiological effects on the body. It can cause respiratory depression, decreased blood pressure, and decreased heart rate. It can also cause muscle relaxation and decreased reflexes. In high doses, the drug can lead to coma and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium pentobarbital has several advantages for use in lab experiments. It is a potent sedative and anesthetic, making it useful for studies involving the central nervous system. It is also relatively easy to administer and has a predictable onset and duration of action. However, there are limitations to its use, including the potential for respiratory depression and the need for careful monitoring of vital signs.
Direcciones Futuras
There are several future directions for research involving Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate pentobarbital. One area of interest is in the development of new drugs that target the GABA receptor, which could lead to more effective treatments for anxiety, insomnia, and other disorders. Another area of research is in the development of new anesthetics that have fewer side effects and a faster onset of action. Additionally, there is ongoing research into the use of Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate pentobarbital for euthanasia and end-of-life care.
Métodos De Síntesis
Sodium pentobarbital can be synthesized through a multi-step process starting with malonic acid and diethyl malonate. The final step involves reacting the intermediate product with cyclohexanone and Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate ethoxide. The resulting product is then purified and converted into the Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate salt form.
Aplicaciones Científicas De Investigación
Sodium pentobarbital has been widely used in scientific research for its ability to induce anesthesia and sedation in animals. It is commonly used in studies involving the central nervous system, such as sleep research and studies on addiction and drug abuse. The drug is also used in studies on the cardiovascular and respiratory systems, as well as in studies on the effects of various drugs on the body.
Propiedades
Número CAS |
17626-59-4 |
|---|---|
Nombre del producto |
Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate |
Fórmula molecular |
C12H14N2Na2O3 |
Peso molecular |
258.25 g/mol |
Nombre IUPAC |
sodium;5-cyclohex-3-en-1-yl-5-ethylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H16N2O3.Na/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;/h3-4,8H,2,5-7H2,1H3,(H2,13,14,15,16,17);/q;+1/p-1 |
Clave InChI |
NDSZTDWOFWTSGK-UHFFFAOYSA-M |
SMILES |
CCC1(C(=O)NC(=O)[N-]C1=O)C2CCC=CC2.[Na+] |
SMILES canónico |
CCC1(C(=O)NC(=O)[N-]C1=O)C2CCC=CC2.[Na+] |
Otros números CAS |
17626-59-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



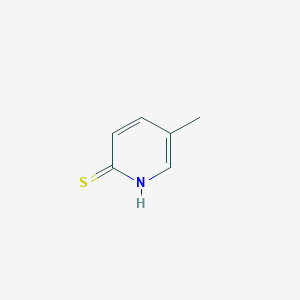
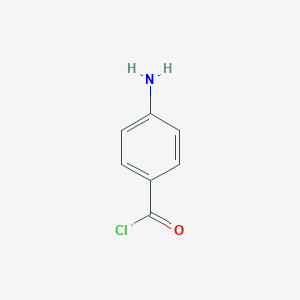
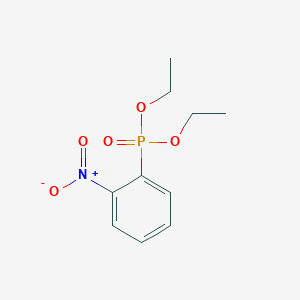
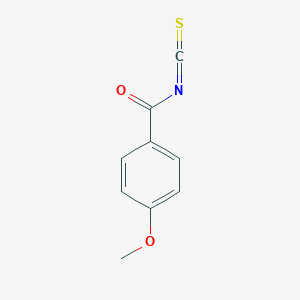
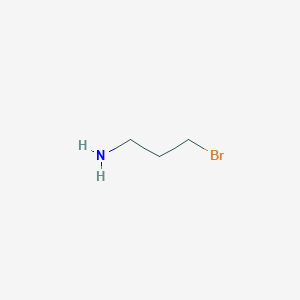
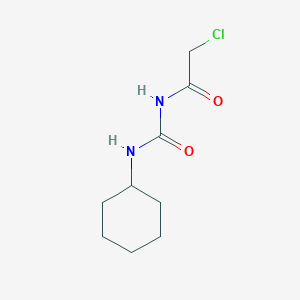
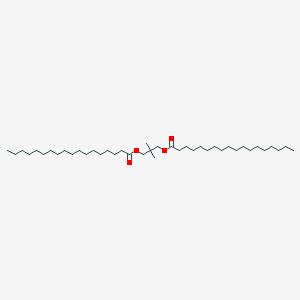
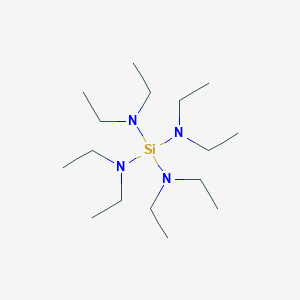
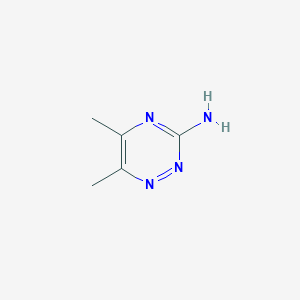
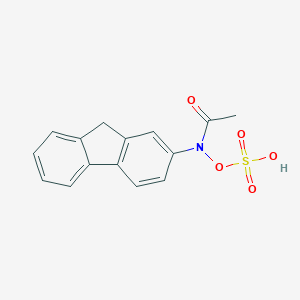
![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)

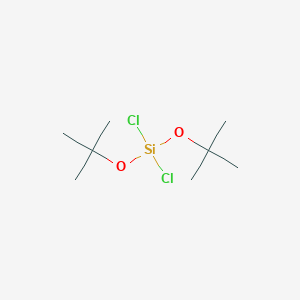
![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)